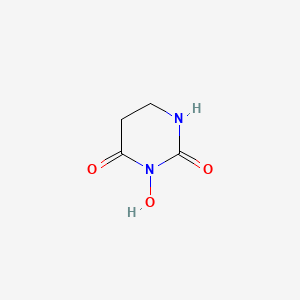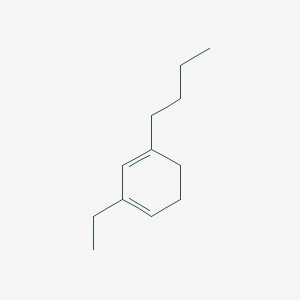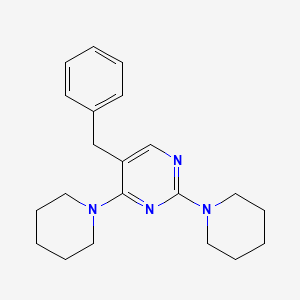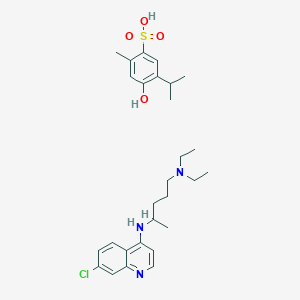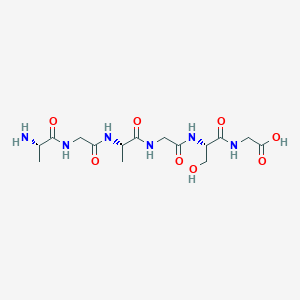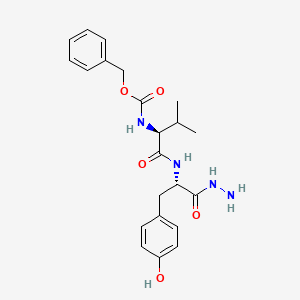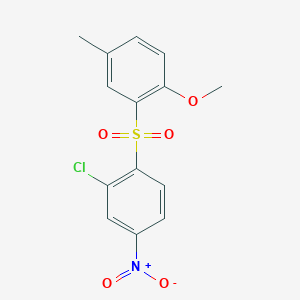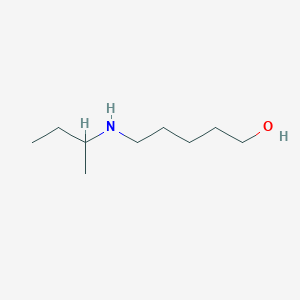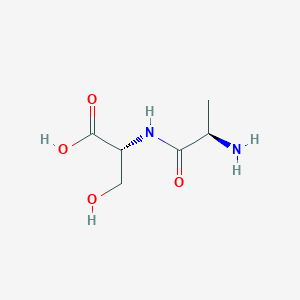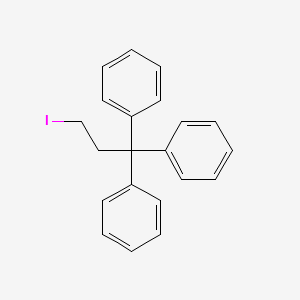
Propyl 2-ethyl-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-ethyl-4-methylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound is characterized by its unique molecular structure, which contributes to its distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-ethyl-4-methylpentanoate can be synthesized through esterification, a chemical reaction between an alcohol and a carboxylic acid. The typical synthetic route involves the reaction of 2-ethyl-4-methylpentanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-ethyl-4-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-ethyl-4-methylpentanoic acid and propanol.
Reduction: 2-ethyl-4-methylpentanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Propyl 2-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of propyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Another ester with a similar structure but different alkyl groups.
Ethyl pentanoate: Similar ester with ethyl instead of propyl group.
Isopropyl 4-methylpentanoate: Similar structure with isopropyl group.
Uniqueness
Propyl 2-ethyl-4-methylpentanoate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties influence its reactivity, solubility, and applications, making it suitable for specific uses in various industries.
Properties
CAS No. |
6323-94-0 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
propyl 2-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-5-7-13-11(12)10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JDZHUFRAPPRCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)

